molecular formula C8H16O2S2 B12121379 3-Tert-butylsulfanylthiolane 1,1-dioxide CAS No. 6338-64-3

3-Tert-butylsulfanylthiolane 1,1-dioxide

Cat. No.: B12121379
CAS No.: 6338-64-3
M. Wt: 208.3 g/mol
InChI Key: KZAZKCUPERCWGD-UHFFFAOYSA-N
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Description

3-tert-butylsulfanylthiolane 1,1-dioxide (CAS Number: 6338-64-3) is a chemical compound with the following molecular formula and structure:

    Molecular Formula: C8H16O2S2\mathrm{C_8H_{16}O_2S_2}C8​H16​O2​S2​

    Structure: !this compound

Chemical Reactions Analysis

3-tert-butylsulfanylthiolane 1,1-dioxide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions involving the sulfur atom.

    Substitution: Substitution reactions at the tert-butyl group or the sulfur atom.

    Reduction: Reduction reactions that modify the sulfur-containing functional groups.

Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Possible use in specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which 3-tert-butylsulfanylthiolane 1,1-dioxide exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers may explore related compounds with similar sulfur-containing moieties. Unfortunately, I don’t have a list of similar compounds readily available.

Remember that scientific understanding evolves over time, so continued research may reveal more about this intriguing compound

Properties

CAS No.

6338-64-3

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

3-tert-butylsulfanylthiolane 1,1-dioxide

InChI

InChI=1S/C8H16O2S2/c1-8(2,3)11-7-4-5-12(9,10)6-7/h7H,4-6H2,1-3H3

InChI Key

KZAZKCUPERCWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CCS(=O)(=O)C1

Origin of Product

United States

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